molecular formula C8H10N2O5S B3079399 2-methoxy-N-methyl-5-nitrobenzenesulfonamide CAS No. 106840-81-7

2-methoxy-N-methyl-5-nitrobenzenesulfonamide

Cat. No. B3079399
CAS RN: 106840-81-7
M. Wt: 246.24 g/mol
InChI Key: NMAGMLURYJERAC-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-5-nitrobenzenesulfonamide is a chemical compound with the CAS Number 106840-81-7 . It has a molecular weight of 246.24 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O5S/c1-9-16(13,14)8-5-6(10(11)12)3-4-7(8)15-2/h3-5,9H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Spectroscopic Study

2-Methoxy-N-methyl-5-nitrobenzenesulfonamide is involved in the synthesis of various chemical compounds. A study by Kimber et al. (2003) discusses the synthesis of analogues of a Zinquin-related fluorophore, highlighting its role in creating fluorescent complexes with Zn(II), except for the 5-methoxy compound. These compounds exhibit bathochromic shifts in ultraviolet/visible spectra upon adding Zn(II) (Kimber et al., 2003).

Role in Cardiotonic Drug Synthesis

Lomov (2019) describes the use of this compound in developing synthesis approaches for 2-methoxy-4-(methylsulfanyl)benzoic acid. This synthesis is vital for resynthesizing Sulmazole and Isomazole, cardiotonic drugs (Lomov, 2019).

Photodynamic Therapy Application

Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound has potential in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Versatile Means for Preparation of Secondary Amines

Fukuyama et al. (1995) discuss the use of 2- and 4-nitrobenzenesulfonamides, which can be prepared from primary amines and are useful in creating N-alkylated sulfonamides and secondary amines (Fukuyama et al., 1995).

Neuroleptic Synthesis

Valenta et al. (1990) utilized 2-methoxy-5-nitrobenzoyl chloride in synthesizing N-substituted 2-methoxy-5-nitrobenzamides, which are important in the creation of neuroleptics (Valenta et al., 1990).

Preparation of Secondary Amines from Primary Amines

Kurosawa et al. (2003) discuss the preparation of secondary amines from primary amines using 2-nitrobenzenesulfonamides, demonstrating the compound's role in synthesizing a variety of amines (Kurosawa et al., 2003).

properties

IUPAC Name

2-methoxy-N-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c1-9-16(13,14)8-5-6(10(11)12)3-4-7(8)15-2/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAGMLURYJERAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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